

[Tyr8]-Substance P structure and chemical properties

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Compound of Interest		
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An In-depth Technical Guide to **[Tyr8]-Substance P**: Structure, Properties, and Experimental Considerations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, playing a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It is primarily involved in pain transmission, inflammation, and smooth muscle contraction through its interaction with neurokinin receptors (NKRs), particularly the high-affinity neurokinin-1 receptor (NK1R).[1][3][4][5][6]

[Tyr8]-Substance P is a synthetic analogue of Substance P where the phenylalanine residue at position 8 is substituted with a tyrosine residue. This substitution provides a key site for radioiodination (e.g., with ¹²⁵I), making [Tyr8]-Substance P an invaluable tool for receptor binding assays, autoradiography, and radioimmunoassays.[3][7] This guide provides a comprehensive overview of the structure, chemical properties, and key experimental methodologies related to [Tyr8]-Substance P.

Structure and Chemical Properties

[Tyr8]-Substance P is an undecapeptide with an amidated C-terminus. The substitution of phenylalanine with tyrosine at position 8 is the defining structural difference from native



Substance P.

- Amino Acid Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH₂[3][8][9][10][11]
- Native Substance P Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[1]

Physicochemical Data

The key chemical and physical properties of **[Tyr8]-Substance P** are summarized in the table below.

Property	Value	References
Molecular Formula	C63H98N18O14S	[7][9][11]
Molecular Weight	~1363.6 g/mol	[7][8][9][11][12]
Appearance	White to off-white lyophilized powder	[7][8][11][12]
Purity (typical)	≥95% (as determined by HPLC)	[3][7][11]
Isoelectric Point (pI)	High (predicted > 10)	
Solubility	Soluble in distilled water (up to 2 mg/mL) and acetonitrile	[11]
Storage Conditions	Store at -20°C, protect from light. Product is hygroscopic.	[3][7][11][12]

Note on Isoelectric Point (pI): The exact experimental pI is not cited in the provided literature. However, due to the presence of two basic residues (Arginine and Lysine) and a single N-terminal amino group, the peptide carries a significant positive charge at neutral pH. Its pI is therefore predicted to be in the high basic range.

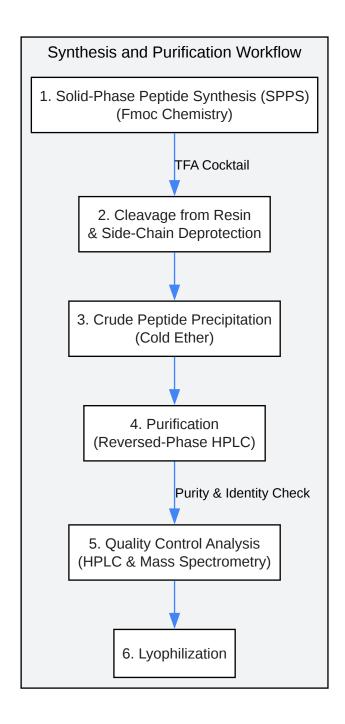
Synthesis and Purification

[Tyr8]-Substance P is chemically synthesized using automated solid-phase peptide synthesis (SPPS) methodologies, followed by purification to achieve high purity for research use.[10]



Synthesis and Purification Workflow

The general workflow for producing research-grade [Tyr8]-Substance P is outlined below.



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Figure 1: General workflow for the synthesis and purification of [Tyr8]-Substance P.



Experimental Protocol: Solid-Phase Synthesis and Purification

- Synthesis: The peptide is assembled on a Rink Amide resin using an automated peptide synthesizer. Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed. Each amino acid is double-coupled using an activating agent like HBTU/DIPEA in DMF.
- Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Precipitation and Washing: The crude peptide is precipitated from the TFA solution using cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers.
- Purification: The crude peptide is dissolved in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water) and purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient.
- Analysis: The purity and identity of the collected fractions are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
- Lyophilization: Pure fractions are pooled and lyophilized to yield the final white powder.

Biological Activity and Signaling Pathways

[Tyr8]-Substance P is a biologically active analogue of Substance P, exerting its effects primarily through the NK1 receptor, a G-protein coupled receptor (GPCR).[3][7][10]

Biological Activity Profile

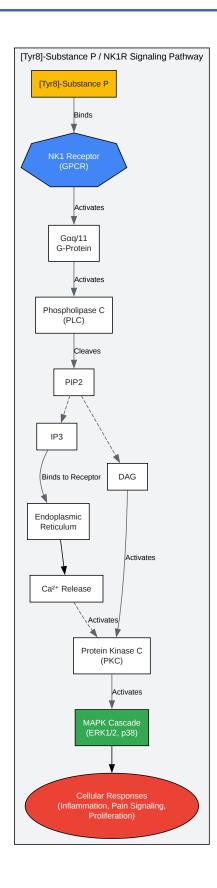


Parameter	Description	References
Primary Target	Neurokinin-1 Receptor (NK1R)	[1][3][4]
Receptor Family	Tachykinin Receptor (GPCR)	[1][2]
Functional Activity	Agonist	[10]
Potency	Shows similar biological activity to native Substance P in contracting guinea pig ileum and reducing canine blood pressure, sometimes requiring a slightly higher dose.	[8][10]
Key Applications	Used as a radioligand tracer in receptor binding and distribution studies.	[3][7]

NK1 Receptor Signaling Pathway

Activation of the NK1R by **[Tyr8]-Substance P** initiates a canonical $G\alpha q/11$ signaling cascade, leading to the activation of downstream effector pathways. This signaling is critical in mediating inflammatory and nociceptive responses.





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Figure 2: Simplified signaling cascade following **[Tyr8]-Substance P** binding to the NK1 receptor.

The binding of **[Tyr8]-Substance P** to NK1R activates the Gαq protein, which in turn stimulates Phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][13] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in various cellular responses.[14]

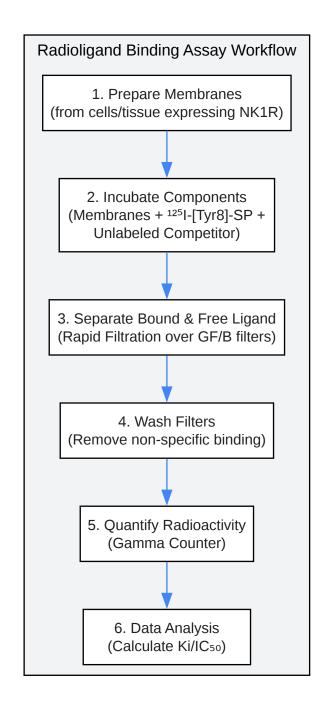
Key Experimental Protocols

The unique structure of **[Tyr8]-Substance P** makes it ideal for use in receptor binding and functional assays.

Radioligand Receptor Binding Assay

This assay quantifies the binding of **[Tyr8]-Substance P** to the NK1 receptor, typically using a competitive binding format with ¹²⁵I-labeled **[Tyr8]-Substance P**.





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Figure 3: Workflow for a competitive radioligand binding assay using *[Tyr8]-Substance P.*

- Membrane Preparation: Homogenize cells or tissues expressing NK1R in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
- Assay Setup: In a 96-well plate, add:



- Assay Buffer (50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA).
- A fixed concentration of 125I-[Tyr8]-Substance P (e.g., 25-50 pM).
- Increasing concentrations of unlabeled [Tyr8]-Substance P or other test compounds (for competition curve).
- $\circ~$ For non-specific binding (NSB), add a high concentration of unlabeled Substance P (e.g., 1 $\mu\text{M}).$
- Incubation: Add the membrane preparation to initiate the binding reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
- Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to reduce non-specific binding.
- Counting: Place the filters in vials and measure the bound radioactivity using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of NK1R activation by monitoring the increase in intracellular calcium concentration ([Ca²+]i), a direct result of the IP₃-mediated signaling pathway.

- Cell Preparation: Plate cells stably or transiently expressing the NK1R (e.g., HEK293 or CHO cells) in a black, clear-bottom 96-well plate and grow to confluence.
- Dye Loading: Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.



- Assay: Wash the cells again to remove excess dye. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
- Compound Addition: Record a baseline fluorescence reading. Add varying concentrations of
 [Tyr8]-Substance P to the wells and immediately begin measuring the fluorescence intensity
 over time (typically for 1-2 minutes).
- Data Analysis: The increase in fluorescence corresponds to the increase in [Ca²+]i.
 Determine the maximum fluorescence response for each concentration. Plot the response against the log concentration of [Tyr8]-Substance P and fit the data to a sigmoidal doseresponse curve to calculate the EC50 value, which represents the potency of the peptide.

Conclusion

[Tyr8]-Substance P is a crucial synthetic analogue of Substance P that retains potent biological activity at the NK1 receptor. Its primary utility lies in the tyrosine residue at position 8, which serves as an efficient site for radiolabeling, making it an indispensable tool for researchers studying the tachykinin system. The detailed structural information and experimental protocols provided in this guide offer a robust framework for its application in receptor pharmacology, signal transduction studies, and drug development.

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